

Interpreting unexpected electrophysiological effects of AM 92016

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Technical Support Center: AM-92016

This technical support center provides troubleshooting guides and frequently asked questions regarding the unexpected electrophysiological effects of AM-92016, a compound known primarily as a blocker of the delayed rectifier potassium current (IK).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AM-92016?

AM-92016 is a specific blocker of the time-dependent delayed rectifier potassium current (IK). [1][2][3] By inhibiting this current, which is crucial for membrane repolarization, AM-92016 is expected to prolong the action potential duration (APD), a hallmark of Class III anti-arrhythmic agents.[1][2]

Q2: What is the intended electrophysiological effect of AM-92016?

As a blocker of the delayed rectifier potassium channel, AM-92016 was developed as a putative Class III anti-arrhythmic drug.[2][4] The intended effect is to delay repolarization and significantly increase the action potential duration, thereby restricting the duration of the nerve impulse.[1][2]

Q3: Are there any known off-target effects or alternative mechanisms?



While primarily known as a specific IK blocker, some conflicting reports exist. One source suggests it may also block voltage-gated calcium channels, though this is not its widely reported mechanism.[5] Additionally, in vascular smooth muscle cells, AM-92016 has been shown to inhibit nitric oxide (NO)-induced ERK1/2 dephosphorylation.[2] It is devoid of any β -adrenoceptor blocking activity.[3]

Q4: What are the solubility characteristics of AM-92016?

For in vitro experiments, AM-92016 hydrochloride can be dissolved in DMSO up to 150 mg/mL (310.02 mM), with sonication recommended.[1] For in vivo animal studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline can be used, achieving a concentration of 4 mg/mL (8.27 mM), also with sonication.[1]

Troubleshooting Unexpected Electrophysiological Effects

This section addresses common discrepancies between expected and observed experimental outcomes with AM-92016.

Q1: I am observing pro-arrhythmic activity and increased heart rate in my in-vivo model, which is the opposite of the expected anti-arrhythmic effect. Is this a known issue?

Yes, this is a documented and significant "unexpected" effect of AM-92016. While in-vitro studies on isolated ventricular cells show the expected increase in action potential duration, in-vivo studies in guinea pigs and pigs have demonstrated that AM-92016 exhibits pro-arrhythmic and pro-hypertensive activity.[3][4]

Specifically, in anaesthetized guinea pigs, AM-92016 was found to:

- Significantly increase heart rate.[4]
- Increase left ventricular systolic pressure and systolic arterial blood pressure.[4]
- Shorten the time to onset of ouabain-induced ventricular fibrillation.
- Significantly decrease the QT interval of the electrocardiogram.[4]







This suggests that the compound's effects on whole organisms are more complex than its actions on isolated cardiac myocytes.

Q2: Why would an IK blocker, which prolongs the action potential, cause a decrease in the QT interval in-vivo?

This is a paradoxical effect that highlights the complexity of the compound's in-vivo pharmacology. The QT interval decrease, despite the known mechanism of APD prolongation in single cells, suggests other systemic effects may be dominant.[4] These could include influences on the autonomic nervous system, effects on other ion channels not apparent in isolated cell models, or the impact of metabolites. The observed increases in heart rate and blood pressure point towards a sympathomimetic-like effect that could counteract and override the direct cellular repolarization-delaying action.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for AM-92016 from various experimental models.



Parameter	Species / Model	Value / Effect	Reference
IC50 (IK Inhibition)	Rabbit Sino-atrial Node Cells	40 nM	[2]
Action Potential Duration	Guinea-pig & Rabbit Ventricular Cells	Significantly increased at 20% and 90% repolarization levels	[2]
Heart Rate	Anaesthetized Guinea-pigs (1-5 mg/kg)	Significant Increase	[4]
Systolic Blood Pressure	Anaesthetized Guinea-pigs (1-5 mg/kg)	Significant Increase	[4]
QT Interval	Anaesthetized Guinea-pigs (5 mg/kg)	Decrease from 135 ± 10 ms to 105 ± 4 ms	[4]
Ouabain-induced VF Onset	Anaesthetized Guinea-pigs (1 mg/kg)	Shortened from 18 ± 5 min to 12 ± 3 min	[4]
Arrhythmias Post- Coronary Occlusion	Anaesthetized Pigs (2.5 μg/kg/min)	Increased from 266 ± 26 to 535 ± 148	[4]

Experimental Protocols

1. Cellular Electrophysiology (Patch-Clamp)

This protocol is based on methodologies used to characterize AM-92016's effects on isolated cardiac myocytes.

- Cell Preparation: Isolate single ventricular myocytes from guinea pig or rabbit hearts using enzymatic digestion.
- Recording: Use the whole-cell patch-clamp technique to record action potentials (in current-clamp mode) or specific ion currents like IK (in voltage-clamp mode).
- Solutions:



- External Solution (Tyrode's): (in mM) NaCl 135, KCl 5.4, MgCl2 1, CaCl2 1.8, NaH2PO4
 0.33, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
- Internal Solution (Pipette): (in mM) K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA
 5; pH adjusted to 7.2 with KOH.

Procedure:

- Establish a stable whole-cell recording.
- Record baseline action potentials or IK currents.
- Perfuse the cell with the external solution containing AM-92016 (e.g., 1 μM).
- Observe changes in action potential duration or time-dependent inhibition of the IK current activated by step depolarizations.

2. In-Vivo Cardiovascular Assessment

This protocol is based on the in-vivo studies that revealed the unexpected pro-arrhythmic effects.

- Animal Model: Anaesthetized guinea pigs or pigs.[4]
- Anesthesia: Administer appropriate anesthesia to maintain a stable hemodynamic state.
- Instrumentation:
 - Insert a catheter into the carotid artery to monitor arterial blood pressure.
 - Insert a catheter into the left ventricle to measure left ventricular systolic pressure.
 - Attach ECG leads to monitor heart rate and QT interval.

Procedure:

 Allow the animal to stabilize after instrumentation and record baseline cardiovascular parameters.



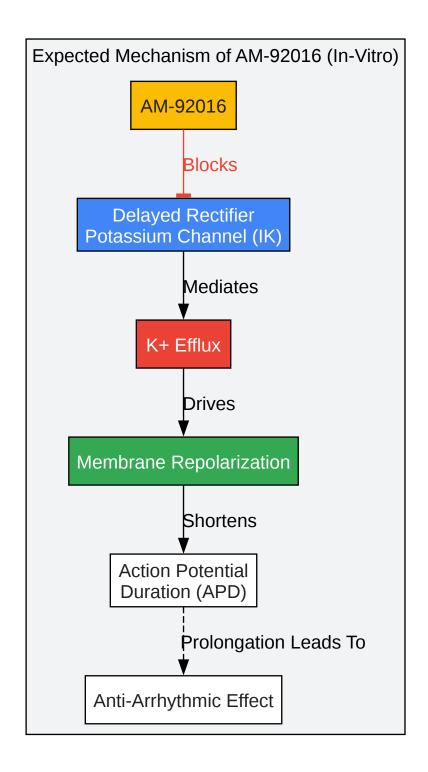




- Administer AM-92016 intravenously as a bolus (e.g., 1-5 mg/kg) or as an infusion.[4]
- Continuously record hemodynamic and ECG data to assess changes from baseline.
- To test for pro-arrhythmic potential, an arrhythmogenic challenge (e.g., intravenous ouabain infusion or coronary artery occlusion) can be introduced after AM-92016 administration, and the time to onset of arrhythmia or ventricular fibrillation is measured.[4]

Visualizations

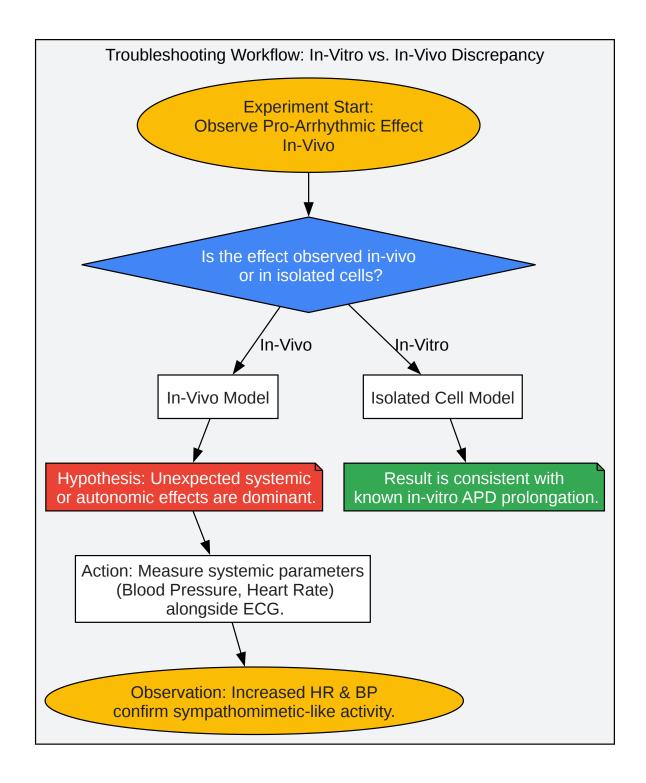




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Caption: Intended signaling pathway of AM-92016 in isolated cardiac cells.









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